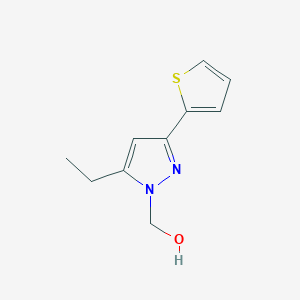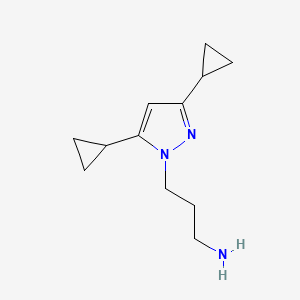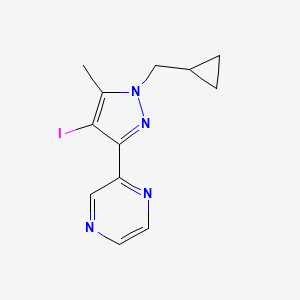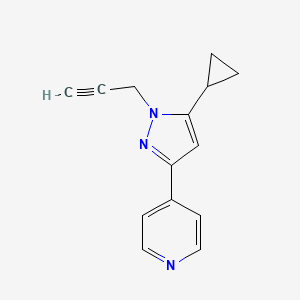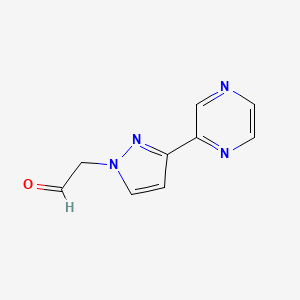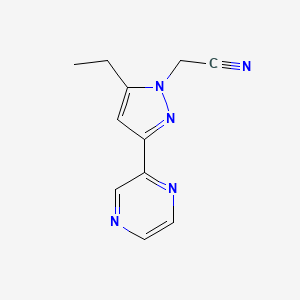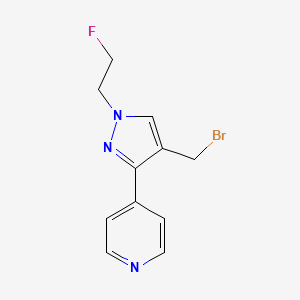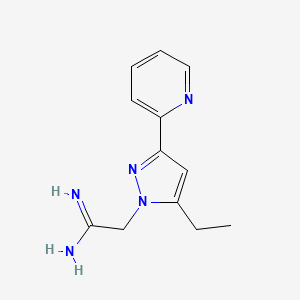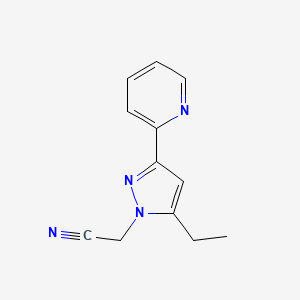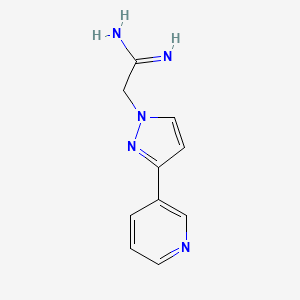
1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of azetidines with other reagents. For example, the aza-Michael addition reactions of 1H-imidazole with (N-Boc-azetidin-3-ylidene)acetate have been used to produce azetidine-imidazole heterocyclic compounds .Molecular Structure Analysis
The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the azetidine or triazole rings. For example, the aza-Michael addition reactions of 1H-imidazole with (N-Boc-azetidin-3-ylidene)acetate have been used to produce azetidine-imidazole heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents (Bhat et al., 2016). Another study synthesized novel (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, which demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).
Antioxidant and Anti-cancer Activity
Compounds with a 1,2,3-triazole core have also been investigated for their antioxidant and anti-cancer properties. One such study involved the synthesis of 1,2,3-triazolyl chalcone derivatives, which exhibited not only broad-spectrum antimicrobial activities but also promising antioxidant and anti-cancer activities, highlighting their potential in developing new therapeutic agents (Bhat et al., 2016).
Chemical Stability and Structural Analysis
Research on the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds revealed insights into their chemical stability and potential interactions with biological targets. The study found that these compounds exhibited significant α-glycosidase inhibition activity, indicating their utility in addressing metabolic disorders (Gonzaga et al., 2016).
Wirkmechanismus
While the specific mechanism of action for this compound is not available, similar compounds have been found to have various biological activities. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJYTTOMMKADCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




